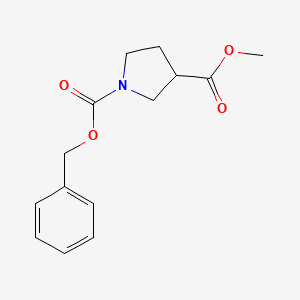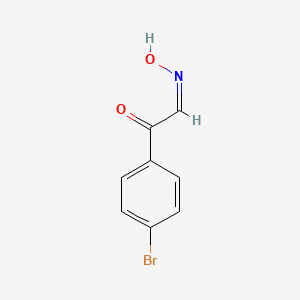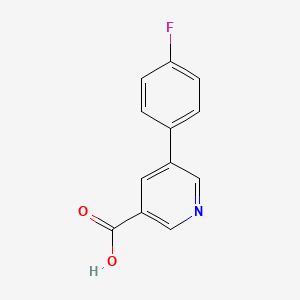
2',3',5',6'-Tetrafluoroacetanilide
Descripción general
Descripción
2',3',5',6'-Tetrafluoroacetanilide is a chemical compound that is derived from aniline, where the hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, 5, and 6 positions. This substitution pattern on the benzene ring significantly alters the electronic properties of the molecule, which can be utilized in various chemical applications. The presence of the acetanilide group suggests that the compound may have applications in the pharmaceutical industry or as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related fluorinated aniline derivatives has been reported, such as the preparation of 2,3,5,6-tetrafluoroaniline from 2,3,5,6-tetrafluorobenzoic acid through acyl chlorination, amidation, and Hofmann degradation, achieving a yield of 75.6% and a purity of 98% . This method demonstrates a potential industrial synthetic route that could be adapted for the synthesis of 2',3',5',6'-Tetrafluoroacetanilide.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds has been studied using various spectroscopic techniques. For instance, the geometric structure of 2,3,5,6-tetrafluoroanisole was determined using gas electron diffraction (GED) and quantum chemical calculations, revealing the orientation of substituents around the benzene ring . These techniques could be applied to analyze the molecular structure of 2',3',5',6'-Tetrafluoroacetanilide to understand its electronic configuration and steric effects.
Chemical Reactions Analysis
Fluorinated aromatic compounds are known to participate in unique chemical reactions due to the electron-withdrawing nature of the fluorine atoms. For example, the synthesis of various tetrafluorobenzheterocycles was achieved using 3,4,5,6-tetrafluoro-1,2-phenylenediamine as an intermediate . The reactivity of 2',3',5',6'-Tetrafluoroacetanilide could be explored in similar reactions to synthesize novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The presence of fluorine atoms can lead to changes in melting points, boiling points, solubility, and stability. For example, 1,2,3,4-tetrafluoropentacene displayed high stability in the solid state and ambipolar charge transport characteristics when used in organic field-effect transistor (OFET) devices . The specific physical and chemical properties of 2',3',5',6'-Tetrafluoroacetanilide would need to be characterized through experimental studies, including spectroscopic and thermal analysis, to fully understand its potential applications.
Aplicaciones Científicas De Investigación
Biotransformation in Environmental Studies
2',3',5',6'-Tetrafluoroacetanilide and related compounds have been studied for their biotransformation by white-rot fungus, Phanerochaete chrysosporium. This fungus can transform 6:2 fluorotelomer alcohol (a compound structurally similar to 2',3',5',6'-Tetrafluoroacetanilide) to more degradable polyfluoroalkylcarboxylic acids, indicating potential applications in bioremediation of environments contaminated with fluoroalkyl substances (Tseng et al., 2014).
Chemical Synthesis and Reactivity
Studies on the chemical synthesis and reactivity of fluoroacetanilide derivatives have shown various transformation pathways and products. The reactions of tetrafluoroacetanilide derivatives with nitrous acid and other reagents lead to the formation of a variety of complex compounds, indicating the compound's reactivity and potential for creating diverse chemical structures (Hudlicky & Bell, 1974).
Material Synthesis and Industrial Applications
Tetrafluoroacetanilide derivatives have been utilized in synthesizing functional materials. For instance, the reaction of 5-(Tetrahydro-2-furyl)pentanoic trifluoroacetic anhydride has led to the creation of compounds with potential applications in various industries (Grayson & Roycroft, 1993). The diverse applications and transformations of these compounds highlight their versatility in scientific research and potential industrial uses.
Propiedades
IUPAC Name |
N-(2,3,5,6-tetrafluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c1-3(14)13-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCDYDHWZNJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466505 | |
| Record name | 2',3',5',6'-tetrafluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1766-14-9 | |
| Record name | 2',3',5',6'-tetrafluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)









